1-Bromo-1-(4-methylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO. It is a brominated ketone, often used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
1-Bromo-1-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylpropiophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
1-Bromo-1-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction: The compound can be reduced to 1-(4-methylphenyl)propan-2-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to 1-(4-methylphenyl)propan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)[][3].
Scientific Research Applications
1-Bromo-1-(4-methylphenyl)propan-2-one is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The carbonyl group (C=O) in the ketone also plays a crucial role in its reactivity, allowing it to undergo reduction and oxidation reactions. These properties make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-1-(4-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-phenylpropan-1-one: Similar in structure but lacks the methyl group on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methyl group on the phenyl ring.
2-Bromo-4’-methylpropiophenone: Another brominated ketone with a similar structure but different positioning of the bromine atom.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-bromo-1-(4-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCFZPNZDOQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142438-05-9 |
Source
|
Record name | 1-bromo-1-(4-methylphenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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